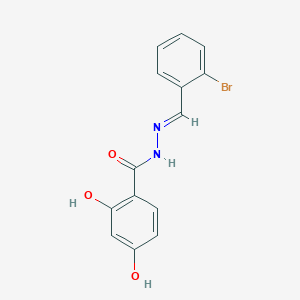
N'-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromobenzylidene group attached to a dihydroxybenzohydrazide moiety, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran solvents under ambient or slightly elevated temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted benzylidene derivatives.
科学的研究の応用
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide has found applications in various scientific research areas, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N’-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide
- N’-(2-Bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide
- N’-(2-Bromobenzylidene)-2-(4-fluorophenoxy)acetohydrazide
Uniqueness
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide stands out due to its dual hydroxyl groups on the benzohydrazide moiety, which can participate in hydrogen bonding and enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds, which may lack these hydroxyl groups and, consequently, exhibit different chemical and biological properties.
特性
CAS番号 |
405220-19-1 |
|---|---|
分子式 |
C14H11BrN2O3 |
分子量 |
335.15 g/mol |
IUPAC名 |
N-[(E)-(2-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-4-2-1-3-9(12)8-16-17-14(20)11-6-5-10(18)7-13(11)19/h1-8,18-19H,(H,17,20)/b16-8+ |
InChIキー |
LBJWHIHAVPQINB-LZYBPNLTSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)Br |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


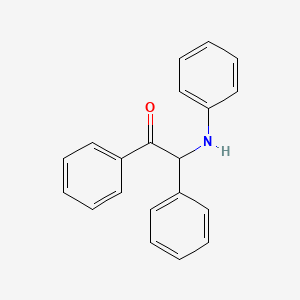
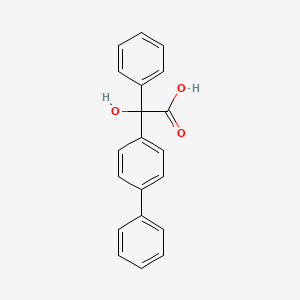
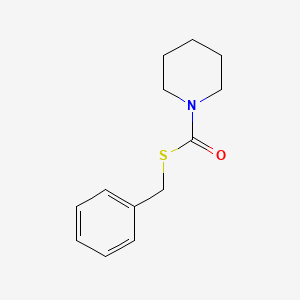
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082398.png)
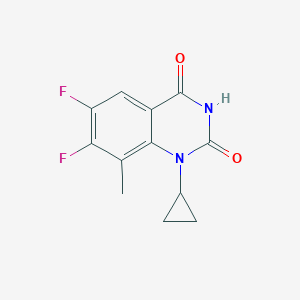
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15082405.png)
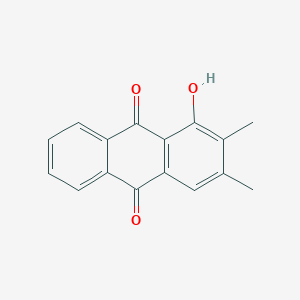



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B15082435.png)
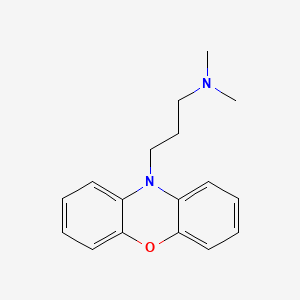
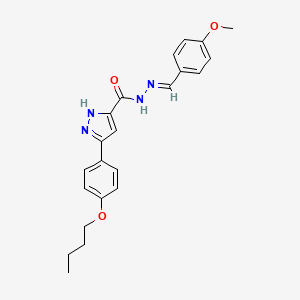
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082450.png)
